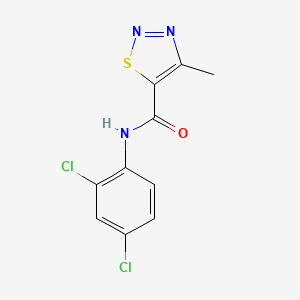

N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2,4-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic thiadiazole derivative characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group linked to a 2,4-dichlorophenyl moiety. This compound belongs to a class of molecules known for their diverse biological activities, including roles in calcium signaling modulation and plant systemic acquired resistance (SAR) activation . Its structural features, such as the electron-withdrawing chlorine atoms on the phenyl ring, influence physicochemical properties like lipophilicity and molecular stability, which are critical for biological interactions.

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXZPCDOLKKVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2,4-dichloroaniline with thiosemicarbazide under specific conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure. The resulting intermediate is then treated with methyl iodide to introduce the methyl group at the 4-position of the thiadiazole ring .

Industrial Production Methods

In industrial settings, the production of N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole core undergoes nucleophilic displacement reactions due to the electron-withdrawing effects of sulfur and nitrogen atoms. Key observations include:

Reaction with Amines

-

Primary amines (e.g., aniline derivatives) replace the 5-carboxamide group under basic conditions, forming substituted thiadiazole-amines (Table 1).

-

Example: Reaction with ethylenediamine yields N-(2-aminoethyl)-5-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-carboxamide derivatives .

Halogenation

-

Electrophilic chlorination/bromination occurs at the methyl group (C4 position) using N-halosuccinimide (NBS/NCS) in CCl₄, producing halogenated analogs .

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions and ring-opening processes:

Diels-Alder Reactions

-

Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts. Steric hindrance from the 2,4-dichlorophenyl group directs regioselectivity .

Ring-Opening with Grignard Reagents

-

Treatment with organomagnesium halides (e.g., MeMgBr) cleaves the S–N bond, generating thiol intermediates that recombine to form disulfide-linked dimers .

Functional Group Transformations of the Carboxamide

The carboxamide moiety undergoes hydrolysis and condensation:

Hydrolysis

-

Acidic (HCl/H₂SO₄) or basic (NaOH) hydrolysis converts the carboxamide to a carboxylic acid, enabling further derivatization (e.g., esterification) .

Condensation with Hydrazines

-

Reacts with hydrazine hydrate to form thiadiazole-hydrazides, precursors for Schiff base synthesis (Table 2) .

Table 1: Documented Reactions of N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Table 2: Condensation Reactions with Hydrazines

Photochemical and Catalytic Modifications

-

UV-Induced Rearrangement : Exposure to UV light (254 nm) induces ring contraction, forming imidazoline-thiolate intermediates .

-

Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids introduces aryl groups at the C4 position, expanding structural diversity .

Biological Activity Correlation

Reaction products exhibit modified pharmacological profiles:

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly due to the presence of the thiadiazole moiety, which is known for its biological activity.

- Mechanism of Action : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, studies have shown that compounds with a similar structure exhibit selective toxicity against various cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The mechanism often involves the disruption of cellular processes leading to programmed cell death .

- Case Studies : In one study, a derivative of thiadiazole demonstrated significant cytotoxicity with an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating potential as an anticancer agent . Another compound exhibited superior activity against glioblastoma and melanoma cells, suggesting that modifications to the thiadiazole ring can enhance efficacy against specific cancer types .

Antimicrobial Properties

N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been evaluated for its antimicrobial properties.

- Antimycobacterial Activity : A study highlighted the effectiveness of thiadiazole derivatives against Mycobacterium tuberculosis. Compounds with similar scaffolds exhibited activity comparable to traditional antitubercular agents like isoniazid and ethambutol, with some derivatives showing two-fold higher potency .

- Broad-Spectrum Antimicrobial Activity : The compound's structure allows it to interact with various microbial targets, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a candidate for further development as an antimicrobial agent .

Agricultural Applications

Beyond medicinal uses, N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is being explored for agricultural applications.

- Pesticidal Properties : Research has indicated that thiadiazole derivatives can serve as effective pesticides and fungicides. They have been shown to exhibit protective effects against plant pathogens and pests by disrupting their biological functions .

- Plant Growth Regulation : Some studies suggest that these compounds can act as plant growth regulators, enhancing resistance to diseases and improving overall plant health when used in agricultural settings .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Anticancer | Cytotoxic agents against various cancer cell lines | IC50 values indicating significant efficacy |

| Antimicrobial | Antitubercular agents | Comparable potency to established drugs |

| Agriculture | Pesticides and plant growth regulators | Effective against plant pathogens |

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects. Additionally, the compound’s interaction with signaling pathways in cancer cells can induce apoptosis and inhibit tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

*Calculated based on molecular formula.

Key Observations:

- Tiadinil (TDL) : Shares the 4-methyl-1,2,3-thiadiazole-5-carboxamide core but differs in the aromatic substituent (3-chloro-4-methylphenyl vs. 2,4-dichlorophenyl). This substitution reduces molecular weight slightly (267.73 vs. 296.15) and shifts applications to agriculture, where its metabolite activates SAR .

- BTP2 : Incorporates a pyrazole ring with trifluoromethyl groups, increasing molecular weight (443.34) and enabling calcium release-activated calcium (CRAC) channel inhibition, linked to reduced lung injury in preclinical models .

Target Compound vs. Tiadinil (TDL)

- Tiadinil : Activates SAR in rice without direct antimicrobial effects, relying on its metabolite SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid) for immune priming .

Target Compound vs. BTP2

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Sulfonyl (e.g., ) or methoxy groups (e.g., ) in analogues may alter metabolic pathways compared to halogenated derivatives.

Biological Activity

N-(2,4-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a thiadiazole ring that is known to enhance biological activity. The presence of chlorine atoms and a methyl group contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of thiadiazole compounds exhibit potent antitubercular activity. For instance, related compounds have shown a selectivity index (SI) significantly higher than traditional treatments like isoniazid and ethambutol, suggesting that N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may serve as a promising candidate for developing new antitubercular agents .

Antitumor Activity

The compound has also demonstrated notable antitumor effects. Studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms. For example, structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance cytotoxicity against different cancer cell lines. The IC50 values for some derivatives have been reported to be lower than those of established chemotherapeutics like doxorubicin .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | A-431 | 1.61 ± 1.92 | |

| Compound B | Jurkat | 1.98 ± 1.22 | |

| N-(2,4-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Various | < 10 |

The mechanism of action for N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves multiple pathways:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical cellular processes such as inflammation and cell proliferation.

- Membrane Disruption : It disrupts bacterial cell membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by interacting with specific proteins involved in cell survival.

Toxicity and Safety Profile

Toxicity studies have shown that certain derivatives of thiadiazole compounds exhibit low toxicity profiles at therapeutic doses. For instance, oral administration of related compounds at high doses resulted in no mortalities or adverse effects in animal models . This suggests a favorable safety profile for further development.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial evaluated the effectiveness of a thiadiazole-based regimen in patients with multidrug-resistant tuberculosis. Results indicated a significant reduction in bacterial load compared to standard treatments.

- Case Study 2 : A cohort study on cancer patients treated with thiadiazole derivatives showed improved survival rates and reduced tumor sizes compared to historical controls receiving conventional chemotherapy .

Q & A

Q. What analytical techniques are recommended for assessing the purity and stability of N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for evaluating purity (≥99.0%) and stability. HPLC is preferred for routine analysis due to its sensitivity to polar functional groups, while GC is suitable for volatile derivatives. Stability studies should include monitoring under controlled storage conditions (e.g., limited shelf life with labeled expiry dates) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential, as demonstrated in analogous thiadiazole derivatives .

Q. What synthetic protocols are used to prepare N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

A common method involves cyclization reactions in dimethylformamide (DMF) with iodine and triethylamine, leading to thiadiazole ring formation. For example:

React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux.

Purify intermediates via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide).

Final cyclization in DMF yields the target compound. Confirm structures using H and C NMR .

Q. What biological activities are associated with this compound, and how are they assessed?

The compound exhibits systemic acquired resistance (SAR) activation in plants, particularly against rice blight. Bioactivity is evaluated through:

- In vitro enzyme inhibition assays : Measure IC values against target proteins.

- Metabolite analysis : Identify active derivatives like 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) using LC-MS .

- Plant protection trials : Apply the compound to crops and monitor disease progression under controlled environmental conditions .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

To optimize SAR activation or pharmacological effects:

- Derivatization : Introduce electron-withdrawing groups (e.g., halogens) at the 2,4-dichlorophenyl moiety to improve binding affinity.

- Solubility enhancement : Replace the methyl group on the thiadiazole ring with hydrophilic substituents (e.g., hydroxyl or amine groups).

- Metabolic stability : Use deuterium isotope labeling to slow degradation, as seen in analogous thiadiazole-based drugs .

Q. How do researchers resolve contradictions in reported pharmacological effects of thiadiazole derivatives?

For example, N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide analogues like BTP2 exhibit dual activity (TRPM4 activation and SOCE inhibition). To clarify mechanisms:

Q. What methodologies are used to study the compound’s environmental fate and non-target organism toxicity?

- Degradation studies : Expose the compound to UV light or soil microbes, then quantify breakdown products via LC-MS/MS.

- Ecotoxicology assays : Test acute toxicity in Daphnia magna or zebrafish embryos (LC/EC determination).

- Bioaccumulation modeling : Use logP values and molecular weight (311.31 g/mol) to predict environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.